N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide
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Overview
Description
N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethyl group, a methoxyphenyl sulfonyl group, and a tetrahydrofuran-2-ylmethyl group attached to a glycinamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key bonds through various organic reactions. Common synthetic routes may include:
Protection of the amine group: The amine group of glycinamide is protected using a suitable protecting group.
Formation of the sulfonyl group: The protected glycinamide is reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base to form the sulfonyl derivative.
Introduction of the tetrahydrofuran-2-ylmethyl group: The sulfonyl derivative is then reacted with tetrahydrofuran-2-ylmethyl bromide under suitable conditions to introduce the tetrahydrofuran-2-ylmethyl group.
Deprotection: The protecting group is removed to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N2-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide
- N~2~-ethyl-N~2~-[(4-chlorophenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide
Uniqueness
N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C16H24N2O5S |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-[ethyl-(4-methoxyphenyl)sulfonylamino]-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C16H24N2O5S/c1-3-18(12-16(19)17-11-14-5-4-10-23-14)24(20,21)15-8-6-13(22-2)7-9-15/h6-9,14H,3-5,10-12H2,1-2H3,(H,17,19) |
InChI Key |
NOKQMOBYKDGQHB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=O)NCC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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